

Synthesis and Formulation of Disofenin Kits: A Technical Guide

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Compound of Interest

Compound Name: *Disofenin*

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Introduction

Disofenin, or 2,6-diisopropylacetanilido iminodiacetic acid, is a derivative of iminodiacetic acid (IDA). When complexed with Technetium-99m (Tc-99m), it forms Tc-99m **disofenin**, a radiopharmaceutical agent used for hepatobiliary scintigraphy. This imaging technique, also known as a HIDA scan, is a crucial diagnostic tool for assessing the function of the liver, gallbladder, and bile ducts. This technical guide provides an in-depth overview of the synthesis of the **disofenin** ligand, the chemical formulation of kits for radiolabeling, and the associated experimental protocols.

Synthesis of Disofenin (2,6-diisopropylacetanilido iminodiacetic acid)

The synthesis of **disofenin** is a multi-step process that begins with the synthesis of the precursor 2,6-diisopropylaniline, followed by N-alkylation to introduce the iminodiacetic acid moiety.

Experimental Protocol: Synthesis of 2,6-diisopropylaniline

The industrial synthesis of 2,6-diisopropylaniline is typically achieved through the high-pressure liquid-phase alkylation of aniline with propylene.

Materials:

- Aniline
- Propylene
- Catalyst (e.g., aluminum anilide, formed in situ from aluminum foil and aniline)
- High-pressure autoclave reactor
- Distillation apparatus

Procedure:

- Aniline and a catalytic amount of aluminum foil are charged into a high-pressure autoclave.
- The reactor is sealed and heated to approximately 280-290°C to form the aluminum anilide catalyst.
- Propylene is introduced into the reactor, maintaining a molar ratio of aniline to propylene of approximately 1:2.
- The reaction is allowed to proceed for 1-5 hours at 280-290°C.
- After the reaction is complete, the reactor is cooled, and the pressure is released.
- The crude product is quenched with water to remove the catalyst.
- The organic layer is separated and purified by distillation to yield 2,6-diisopropylaniline.

Experimental Protocol: Synthesis of Disofenin

The synthesis of **disofenin** from 2,6-diisopropylaniline involves a two-step process of N-alkylation with an halo-ester followed by hydrolysis.

Materials:

- 2,6-diisopropylaniline

- Ethyl bromoacetate
- Sodium carbonate (or other suitable base)
- Ethanol (or other suitable solvent)
- Sodium hydroxide
- Hydrochloric acid
- Diethyl ether
- Hexane
- Standard laboratory glassware for reflux and extraction

Procedure:

- N-alkylation: In a round-bottom flask, dissolve 2,6-diisopropylaniline and a slight excess of sodium carbonate in ethanol.
- Add ethyl bromoacetate dropwise to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate to obtain the crude diethyl 2,2'-((2,6-diisopropylphenyl)azanediyl)diacetate.
- Hydrolysis: Dissolve the crude ester in an aqueous solution of sodium hydroxide.
- Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
- Cool the reaction mixture and acidify with hydrochloric acid to precipitate the **disofenin**.
- Filter the solid precipitate, wash with cold water, and dry.

- Recrystallize the crude **disofenin** from a suitable solvent system (e.g., ether-hexane) to obtain the purified product.

Chemical Formulation of Disofenin Kits

Disofenin is supplied as a sterile, non-pyrogenic, lyophilized powder in a kit for the preparation of Technetium-99m **disofenin** injection. The most common commercially available kit is Hepatolite®.

Quantitative Composition of a Typical Disofenin Kit (Hepatolite®)

Component	Quantity per Vial	Purpose
Disofenin	20 mg	Active pharmaceutical ingredient (ligand for Tc-99m)
Stannous Chloride Dihydrate (SnCl ₂ ·2H ₂ O)	0.24 mg (minimum)	Reducing agent to reduce Tc-99m from the +7 oxidation state
Total Tin (as SnCl ₂ ·2H ₂ O)	0.6 mg (maximum)	Ensures sufficient reducing agent is present
Hydrochloric Acid and/or Sodium Hydroxide	As needed	To adjust the pH to 4-5 before lyophilization

Preparation of Technetium-99m Disofenin for Injection

The preparation of the final radiopharmaceutical is a sterile procedure performed in a radiopharmacy.

Experimental Protocol: Reconstitution of Disofenin Kit

Materials:

- Disofenin** kit vial

- Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc-99m injection
- Lead-shielded vial container
- Sterile syringe and needles
- Alcohol swabs
- Waterproof gloves

Procedure:

- Place the **Disofenin** kit vial in a lead-shielded container.
- Swab the rubber septum of the vial with an alcohol swab.
- Aseptically draw the required volume of sterile Sodium Pertechnetate Tc-99m injection into a syringe. The volume and activity will depend on the patient dose and the number of doses to be prepared from the vial.
- Aseptically inject the Sodium Pertechnetate Tc-9m injection into the vial.
- Gently swirl the vial to dissolve the lyophilized powder completely.
- Allow the reaction to proceed at room temperature for a few minutes.
- Before administration, the radiochemical purity of the preparation must be checked.
- The reconstituted vial should be stored at controlled room temperature and used within six hours.[1]

Quality Control of Technetium-99m Disofenin

Radiochemical purity is a critical quality attribute of the final product to ensure diagnostic efficacy and patient safety. The primary method for determining the radiochemical purity of Tc-99m **disofenin** is instant thin-layer chromatography (ITLC).[2][3]

Experimental Protocol: ITLC for Radiochemical Purity

This procedure typically involves two chromatographic systems to determine the percentage of bound Tc-99m **disofenin**, free pertechnetate (TcO_4^-), and reduced-hydrolyzed technetium (TcO_2).

System 1: Determination of Free Pertechnetate

- Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel)
- Mobile Phase: Acetone or Methyl Ethyl Ketone (MEK)
- Procedure:
 - Place a small spot of the prepared Tc-99m **disofenin** solution on the origin of an ITLC-SG strip.
 - Develop the chromatogram in a tank containing the mobile phase.
 - In this system, the Tc-99m **disofenin** and reduced-hydrolyzed technetium remain at the origin ($R_f = 0$), while the free pertechnetate moves with the solvent front ($R_f = 1$).
 - After development, the strip is cut in half, and the radioactivity of each half is measured in a dose calibrator or with a gamma counter.
 - The percentage of free pertechnetate is calculated.

System 2: Determination of Reduced-Hydrolyzed Technetium

- Stationary Phase: ITLC-SA (Instant Thin-Layer Chromatography-Silicic Acid) or Whatman 3MM paper
- Mobile Phase: 20% aqueous sodium chloride solution
- Procedure:
 - Spot the Tc-99m **disofenin** solution on the origin of the ITLC-SA strip.
 - Develop the chromatogram in the saline mobile phase.

- In this system, the reduced-hydrolyzed technetium remains at the origin ($R_f = 0$), while the Tc-99m **disofenin** and free pertechnetate move with the solvent front.
- The strip is cut, and the radioactivity of each portion is measured.
- The percentage of reduced-hydrolyzed technetium is calculated.

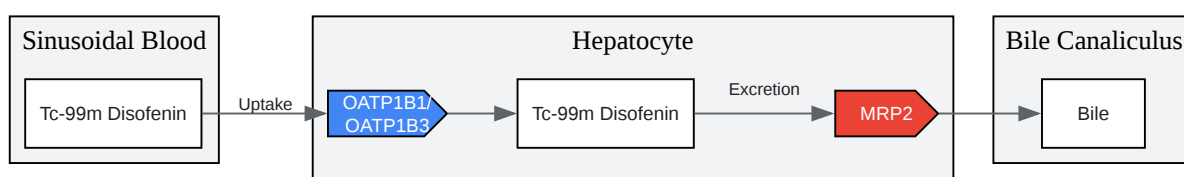
Calculation of Radiochemical Purity: The percentage of Tc-99m **disofenin** is calculated as: % Tc-99m **Disofenin** = 100% - (% Free Pertechnetate) - (% Reduced-Hydrolyzed Technetium)

A radiochemical purity of $\geq 90\%$ is generally required for clinical use.

Mechanism of Action and Signaling Pathway

Technetium-99m **disofenin** is actively transported from the sinusoidal blood into the hepatocytes. This process is mediated by specific transporters on the basolateral membrane of the hepatocytes. Subsequently, it is excreted into the bile canaliculi via transporters on the apical membrane.

It has been shown that organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, are involved in the hepatic uptake of many drugs and endogenous compounds. [4][5] These transporters are key to the initial step of hepatobiliary clearance. Following intracellular transport, the complex is then actively secreted into the bile canaliculi, a process in which Multidrug Resistance-Associated Protein 2 (MRP2) is known to play a significant role for many organic anions. [6][7]

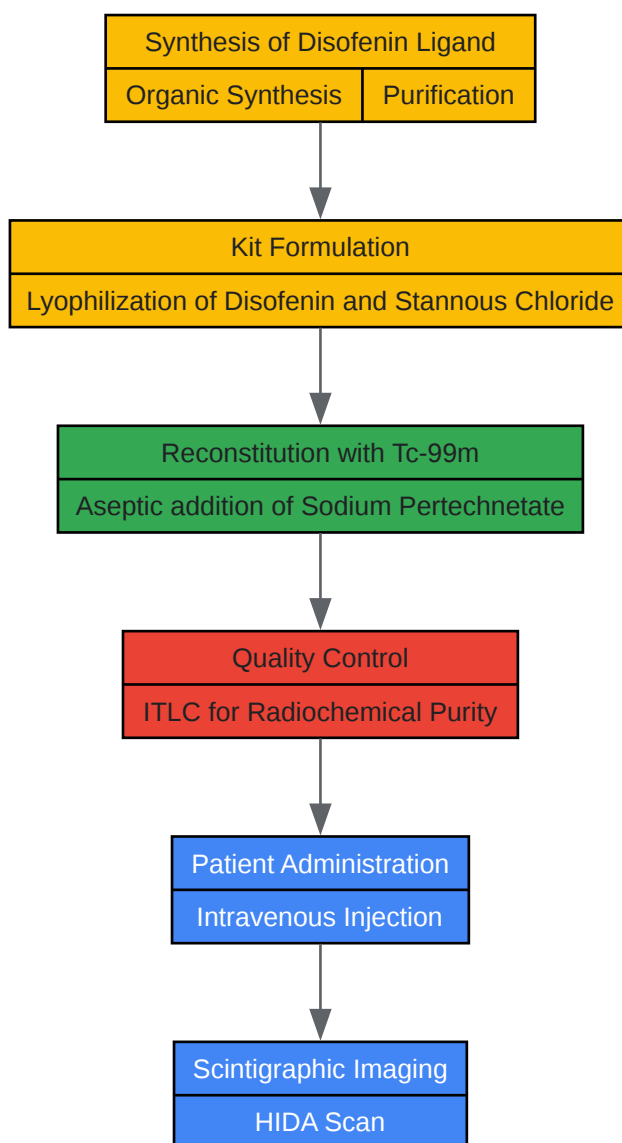


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Caption: Hepatocellular transport of Tc-99m **Disofenin**.

Experimental Workflow

The overall workflow from kit formulation to diagnostic imaging involves several key stages, each with its own set of procedures and quality control checks.



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Caption: Workflow for Tc-99m **Disofenin** preparation and use.

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